molecular formula C19H21F3N6O2 B4338557 5-(2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

5-(2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4338557
M. Wt: 422.4 g/mol
InChI Key: HNNHFVPIBGBONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, and a pyrazolopyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-(2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the furan and trifluoromethyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow chemistry techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

5-(2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrazolopyrimidine core can modulate the compound’s overall biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrazolopyrimidine derivatives with different substituents. Compared to these compounds, 5-(2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical properties. Similar compounds include:

  • Pyrazolopyrimidine derivatives with different alkyl or aryl substituents.
  • Compounds with similar trifluoromethyl groups but different core structures.

Properties

IUPAC Name

5-(furan-2-yl)-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N6O2/c1-10-12(11(2)27(3)25-10)9-23-18(29)14-8-17-24-13(15-5-4-6-30-15)7-16(19(20,21)22)28(17)26-14/h4-6,8,13,16,24H,7,9H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNHFVPIBGBONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=NN3C(CC(NC3=C2)C4=CC=CO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-(2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-(2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
5-(2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-(2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-(2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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